molecular formula C6H12O B147337 (Z)-3,4-Dideuteriohex-3-en-1-ol CAS No. 164668-81-9

(Z)-3,4-Dideuteriohex-3-en-1-ol

Cat. No. B147337
CAS RN: 164668-81-9
M. Wt: 102.17 g/mol
InChI Key: UFLHIIWVXFIJGU-KKLCAENNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3,4-Dideuteriohex-3-en-1-ol, also known as 3,4-dideuterio-3-hexen-1-ol, is a deuterated analog of the natural compound (Z)-3-hexen-1-ol. It is a colorless liquid with a grassy odor and is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of (Z)-3,4-Dideuteriohex-3-en-1-ol is similar to that of (Z)-3-hexen-1-ol. It is believed to interact with olfactory receptors in insects and trigger a behavioral response. In plants, this compound may act as a signaling molecule to induce defense responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has similar biochemical and physiological effects to (Z)-3-hexen-1-ol. It has been shown to induce the expression of genes involved in plant defense and to attract insect predators that feed on herbivores.

Advantages and Limitations for Lab Experiments

The use of (Z)-3,4-Dideuteriohex-3-en-1-ol in scientific research provides several advantages. Its deuterated nature allows for easy identification and quantification in experiments, and its purity ensures accurate results. However, its high cost and limited availability may pose limitations for some experiments.

Future Directions

Future research on (Z)-3,4-Dideuteriohex-3-en-1-ol could focus on its potential applications in agriculture and pest control. It could also be used to investigate the role of (Z)-3-hexen-1-ol in plant-microbe interactions and to develop new methods for detecting and quantifying this compound in various environments.
In conclusion, this compound is a valuable tool in scientific research for investigating the metabolic pathways and physiological effects of (Z)-3-hexen-1-ol. Its unique properties provide advantages for experiments, and future research could lead to new applications and discoveries.

Synthesis Methods

The synthesis of (Z)-3,4-Dideuteriohex-3-en-1-ol involves the reaction of deuterated acetylene with a deuterated allyl alcohol in the presence of a catalyst. This method yields a high purity product with a high degree of deuterium incorporation.

Scientific Research Applications

(Z)-3,4-Dideuteriohex-3-en-1-ol is commonly used in scientific research as a tool to investigate the metabolic pathways and physiological effects of (Z)-3-hexen-1-ol. It has been used in studies to examine the biosynthesis of (Z)-3-hexen-1-ol in plants and the mechanisms of its perception in insects.

properties

IUPAC Name

(Z)-3,4-dideuteriohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLHIIWVXFIJGU-KKLCAENNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CCO)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.